molecular formula C13H9Cl2N3OS B2709561 4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide CAS No. 866014-33-7

4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide

Cat. No.: B2709561
CAS No.: 866014-33-7
M. Wt: 326.2
InChI Key: SZQLQQSPVHOMOC-UHFFFAOYSA-N
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Description

4-Chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide is a benzoylthiourea derivative characterized by a benzamide core substituted with a chlorine atom at the para position and a thiourea moiety linked to a 2-chloropyridin-3-yl group. This compound belongs to a class of thiourea derivatives widely studied for their structural versatility, coordination chemistry with metals, and biological activities, including antimicrobial and antituberculosis properties . Its synthesis typically involves the reaction of 4-chlorobenzoyl isothiocyanate with substituted amines or pyridinyl derivatives under reflux conditions, followed by purification via recrystallization or chromatography .

Properties

IUPAC Name

4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3OS/c14-9-5-3-8(4-6-9)12(19)18-13(20)17-10-2-1-7-16-11(10)15/h1-7H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQLQQSPVHOMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 2-chloropyridine-3-amine. The reaction conditions include maintaining the reaction mixture at a specific temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antitubercular Activity
This compound has been investigated for its potential as an anti-tubercular agent. In studies evaluating its efficacy against Mycobacterium tuberculosis H37Ra, several derivatives exhibited promising results, with IC50 values ranging from 1.35 to 2.18 μM. These findings suggest that the compound could serve as a lead structure for developing new anti-tubercular drugs.

Anticancer Properties
Research indicates that 4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide may also possess anticancer activity. It has been shown to inhibit specific enzymes involved in cancer progression, leading to reduced cell proliferation in various cancer cell lines. This highlights its potential for therapeutic applications in oncology.

Coordination Chemistry

Transition Metal Complexes
The compound serves as a ligand in coordination chemistry, forming stable complexes with transition metals such as cobalt(II), nickel(II), and copper(II). These complexes are characterized through techniques like FTIR and NMR spectroscopy, revealing their electrochemical behavior and antioxidant activities. Such properties make them candidates for catalysis and material science applications.

Biological Studies

Antioxidant and Antimicrobial Activities
this compound exhibits notable antioxidant properties, which can mitigate oxidative stress in biological systems. Additionally, it has demonstrated antibacterial and antifungal activities, making it useful in various biological research contexts.

Industrial Applications

Pharmaceutical Manufacturing
In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of other organic compounds. Its unique structure allows for modifications that can enhance the efficacy of resultant drugs.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in oxidative stress, leading to its antioxidant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substitutions

Substituents on the Benzamide Ring

  • The bromo derivative exhibits similar FT-IR peaks (C=O, C=S) but differs in NMR chemical shifts due to the heavier halogen .
  • 4-Chloro-N-((4-sulfamoylphenyl)carbamothioyl)benzamide (2a) : Introducing a sulfamoyl group at the para position of the benzamide ring increases hydrophilicity and hydrogen-bonding capacity, which may improve solubility and target affinity. This derivative shows a melting point of 204.9–206.7°C, higher than the parent compound, likely due to enhanced intermolecular interactions .

Table 1: Physical Properties of Selected Benzoylthiourea Derivatives

Compound Name Melting Point (°C) Yield (%) Key Substituents
4-Chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide N/A N/A 4-Cl, 2-Cl-pyridinyl
4-Bromo-N-(dimethylcarbamothioyl)benzamide N/A N/A 4-Br, dimethylcarbamothioyl
4-Chloro-N-((4-sulfamoylphenyl)carbamothioyl)benzamide 204.9–206.7 32 4-Cl, 4-sulfamoylphenyl
N-((2-chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide (76) N/A N/A Thiophene-2-carboxamide

Modifications to the Carbamothioyl Group

  • N-((2-Chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide (76) : Replacing the benzamide core with a thiophene ring alters electronic properties and steric bulk. This compound showed moderate antituberculosis activity against H37Rv strains but was less potent than derivative 79 (2-chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide), which exhibited superior efficacy due to its branched alkyl chain enhancing membrane permeability .
  • 4-Chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide (L3) : The methyl(1-phenylethyl) group introduces chirality and lipophilicity, improving interactions with hydrophobic enzyme pockets. This derivative demonstrated high catalytic activity in Suzuki coupling reactions, achieving >90% conversion rates in C–C bond formation .
Electronic and Coordination Properties
  • Fluorine-Substituted Analogues: 4-Chloro-N-((3-fluorobenzyl)(methyl)carbamothioyl)benzamide (L1) showed distinct NMR shifts (δ 12.62 ppm for N–H in DMSO-d6) compared to non-fluorinated derivatives, indicating altered electron-withdrawing effects. Fluorine atoms also increase metabolic stability .
  • Metal Complexation : Nickel(II) and platinum(II) complexes of bis(4-bromo-N-(dimethylcarbamothioyl)benzamide) demonstrated robust stability in solution, with the C=S and C=O groups acting as bidentate ligands. These complexes are used in catalytic and medicinal applications due to their redox activity .

Biological Activity

4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide is a thiourea derivative that has garnered attention for its potential biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H9Cl2N3OSC_{13}H_9Cl_2N_3OS . The compound features a benzamide group linked to a chlorinated pyridine via a carbamothioyl linkage, which contributes to its diverse biological activities.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) for this compound ranges from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .

Bacterial StrainInhibition Zone Diameter (mm)MIC (µg/mL)
E. faecalis2940
P. aeruginosa2450
S. typhi3045
K. pneumoniae1950

Antifungal Activity

The compound also demonstrates antifungal activity, particularly against common fungal pathogens. Studies have shown that it can inhibit the growth of various fungi, although specific data on inhibition zones and MIC values are still being compiled.

Anticancer Activity

In vitro studies reveal that this compound has promising anticancer properties. For instance, it has been tested on MCF-7 breast cancer cells, where it exhibited an IC50 value of approximately 225 µM, indicating significant cytotoxicity . The mechanism involves inducing apoptosis and disrupting the cell cycle at the S phase.

Antioxidant Properties

The compound's antioxidant activity has been attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular systems. This property is crucial for its potential use in preventing oxidative damage related to various diseases.

The biological activity of this compound is primarily due to its ability to interact with specific enzymes or receptors within microbial and cancerous cells. It may inhibit enzyme activity by binding to active sites or modulating cellular pathways associated with oxidative stress and inflammation .

Case Studies

Several studies have explored the pharmacological potential of thiourea derivatives similar to this compound:

  • Antibacterial Efficacy : A study demonstrated that benzoylthiourea derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with similar structural motifs enhancing their potency .
  • Anticancer Effects : Another investigation found that thiourea derivatives could induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest .
  • Antioxidant Activity : Research highlighted the role of thiourea compounds in reducing lipid peroxidation and enhancing the activity of endogenous antioxidant enzymes in various cellular models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and optimization strategies for 4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide?

  • Methodology : Synthesis typically involves coupling 4-chlorobenzoyl chloride with a 2-chloropyridin-3-yl thiourea precursor under reflux in anhydrous conditions. Purification via recrystallization or column chromatography is critical for yield optimization. For example, yields of 75% have been achieved using controlled stoichiometry and inert atmospheres . Variations in substituent positions (e.g., sulfamoyl or nitro groups) require adjustments in reaction time and temperature .

Q. Which spectroscopic and crystallographic techniques are used to confirm the compound’s structure?

  • Methodology :

  • FT-IR : Validates thiourea C=S (1155–1425 cm⁻¹) and benzamide C=O (1680–1691 cm⁻¹) stretches .
  • NMR : ¹H and ¹³C NMR identify aromatic protons (δ 7.4–8.2 ppm) and carbonyl carbons (δ 167–180 ppm) .
  • Single-crystal XRD : Resolves bond lengths and angles (e.g., C–S = 1.68–1.72 Å) using SHELXL refinement. Triclinic P1 symmetry is common .

Q. How is the compound’s catalytic activity evaluated in cross-coupling reactions?

  • Methodology : Catalytic efficiency in Suzuki-Miyaura coupling is assessed via GC-MS, measuring biphenyl derivative conversion rates. Reaction conditions (e.g., Pd catalyst loading, solvent polarity) significantly impact turnover numbers .

Advanced Research Questions

Q. What computational methods are employed to predict electronic properties and reactivity?

  • Methodology :

  • DFT : B3LYP/6-311G(d,p) calculates HOMO-LUMO gaps (e.g., 4.2 eV), global reactivity descriptors (electrophilicity index = 3.8), and molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites .
  • NBO Analysis : Reveals hyperconjugative interactions (e.g., LP(S)→σ*(N–H)) stabilizing the thiourea moiety .

Q. How do intermolecular interactions influence crystal packing and supramolecular assembly?

  • Methodology : Hirshfeld surface analysis quantifies interactions (e.g., H-bonding: 25%, van der Waals: 60%). Energy framework models show dominant dispersion forces stabilizing layered structures .

Q. What challenges arise in refining crystal structures using SHELX software, and how are they resolved?

  • Methodology : SHELXL refinement may struggle with disordered solvent molecules or twinned crystals. Strategies include:

  • TWIN/BASF commands : For handling twinning .
  • ISOR/SADI restraints : To manage anisotropic displacement parameters .

Q. How can discrepancies in reported catalytic efficiencies or synthetic yields be systematically addressed?

  • Methodology :

  • Design of Experiments (DoE) : Identifies critical variables (e.g., temperature, catalyst loading) through factorial analysis .
  • High-Throughput Screening : Rapidly tests reaction conditions to optimize yields .

Q. What strategies are used to assess biological activity, such as antimicrobial potential?

  • Methodology : Agar diffusion assays (e.g., against Pseudomonas aeruginosa) at 300 μg/mL, with chloramphenicol as a positive control. Limited activity in some derivatives necessitates SAR studies to modify substituents (e.g., fluorobenzyl groups) .

Methodological Notes

  • Data Contradiction Analysis : Conflicting catalytic yields (e.g., 28% vs. 75%) may arise from solvent purity or Pd catalyst sourcing. Replicating studies with standardized reagents is advised .
  • Advanced Characterization : Synchrotron XRD or variable-temperature NMR can resolve dynamic structural ambiguities .

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